molecular formula C9H7N5O3 B1664347 Acitazanolast CAS No. 114607-46-4

Acitazanolast

Cat. No. B1664347
CAS RN: 114607-46-4
M. Wt: 233.18 g/mol
InChI Key: VWQZJJZGISNFOE-UHFFFAOYSA-N
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Scientific Research Applications

Acitazanolast has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of histamine and leukotriene release inhibitors.

    Biology: It is employed in research on mast cell stabilization and allergic response mechanisms.

    Medicine: this compound is investigated for its potential in treating allergic conditions such as allergic rhinitis and asthma.

    Industry: It is used in the development of antiallergic pharmaceuticals

Mechanism of Action

Acitazanolast exerts its effects by inhibiting the release of histamine and leukotrienes from mast cells. It blocks the calcium channels essential for the influx of calcium ions into the cell, a critical step for mast cell activation. By preventing this influx, the drug halts the cascade of events leading to the release of histamine and other pro-inflammatory mediators .

Safety and Hazards

When handling Acitazanolast, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Acitazanolast is currently approved for use in treating seasonal allergic conjunctivitis . There are ongoing clinical trials associated with this compound Hydrate .

Preparation Methods

Acitazanolast can be synthesized through two related procedures:

Chemical Reactions Analysis

Acitazanolast undergoes various chemical reactions, including:

Comparison with Similar Compounds

Acitazanolast is unique in its dual inhibition of histamine and leukotriene release. Similar compounds include:

This compound stands out due to its specific molecular structure and dual inhibitory action, making it a valuable compound in the treatment of allergic conditions.

properties

IUPAC Name

2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O3/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQZJJZGISNFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048732
Record name Acitazanolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114607-46-4
Record name Acitazanolast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114607-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acitazanolast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114607464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acitazanolast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACITAZANOLAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y8VJ356G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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